molecular formula C19H17BrN4O2 B2701294 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea CAS No. 1105223-80-0

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea

Cat. No.: B2701294
CAS No.: 1105223-80-0
M. Wt: 413.275
InChI Key: HGVZMCRRBHHXCJ-UHFFFAOYSA-N
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Description

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is introduced by reacting the piperazine intermediate with a pyrimidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thioacetylation: The resulting compound is then subjected to thioacetylation using a thioacetic acid derivative to introduce the thioacetyl group.

    Final Coupling: The final step involves coupling the thioacetylated intermediate with methyl 3-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioacetyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular interactions, providing insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine and pyrimidine rings allow it to bind to active sites, modulating the activity of these targets. This can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate: A closely related compound with similar structural features but different substitution patterns.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a piperazine and pyrimidine ring, used in similar research applications.

Uniqueness

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12-9-13(2)11-15(10-12)22-19(26)23-17-18(25)24(8-7-21-17)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZMCRRBHHXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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